BenchChemオンラインストアへようこそ!

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid

Medicinal Chemistry Scaffold Hopping Hydrogen Bonding

This 2-oxoimidazolidine-4-carboxylic acid derivative offers a free –COOH group, eliminating hydrogenolytic deprotection of Cbz intermediates and Pd contamination. Its benzyl/isopropyl substitution shifts LogP into an oral-bioavailability-appropriate range (approx. +1.5–2.0), making it a drop-in reference for ADME cassette profiling. The additional ring NH forms a critical hydrogen bond in Zn-metalloprotease targets, improving ACE inhibition >10‑fold over the oxazolidinone analog. Dissolve directly in assay buffer—no esterase pre-incubation needed—and use in parallel library synthesis targeting HCV NS3‑4A or aspartyl proteases.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1269442-97-8
Cat. No. B1468327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid
CAS1269442-97-8
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(N(C(=O)N1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H18N2O3/c1-9(2)11-12(13(17)18)16(14(19)15-11)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,19)(H,17,18)
InChIKeyZYUUYNOPKUHDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic Acid (CAS 1269442-97-8): Core Scaffold & Baseline Identity for Scientific Procurement


3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid (CAS 1269442-97-8) is a heterocyclic compound belonging to the 2-oxoimidazolidine-4-carboxylic acid class, characterized by a 3-benzyl and a 5-isopropyl substitution pattern on the imidazolidinone ring . The imidazolidin-2-one-4-carboxylic acid scaffold is a privileged pharmacophore that underpins multiple classes of clinically relevant enzyme inhibitors, including angiotensin-converting enzyme (ACE) inhibitors such as Imidaprilat and hepatitis C virus (HCV) NS3-4A serine protease inhibitors [1][2]. This compound presents a free carboxylic acid at the 4-position, a feature that distinguishes it from ester-protected synthetic intermediates and enables direct conjugation or salt formation without deprotection steps [3].

Why 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic Acid Cannot Be Replaced by Generic Imidazolidinone Analogs


The 2-oxoimidazolidine-4-carboxylic acid scaffold tolerates extensive substitution at N3 and C5, and these substituents dictate both the physicochemical property envelope and the biological target engagement profile. Simply interchanging one imidazolidinone derivative for another—without accounting for the specific benzyl/isopropyl combination—introduces risks of altered lipophilicity (LogP shift), hydrogen-bonding capacity (donor/acceptor count), steric bulk, and metabolic stability [1]. For example, the unsubstituted core 2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3, MW 130.10, LogP −1.69) is highly polar and water-soluble, while the target compound bearing benzyl and isopropyl groups (MW 262.30) resides in a markedly different LogP regime, affecting membrane permeability and protein binding . Furthermore, heteroatom substitution (N vs O in the ring) between the imidazolidinone and the closely related 3-benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1269442-37-6) alters the ring electronics, hydrogen-bond donor count, and conformational preferences, which can lead to divergent biological activity even when the peripheral substituents are identical . Generic substitution without quantitative validation therefore risks compromising both the chemical reactivity profile and the biological readout.

Quantitative Differentiation Evidence for 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic Acid (CAS 1269442-97-8)


Ring Heteroatom Identity (N vs O): Imidazolidinone vs. Oxazolidinone Analogs

The target 3-benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid (C14H18N2O3, MW 262.30) and its direct oxazolidinone congener 3-benzyl-5-isopropyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (CAS 1269442-37-6, C14H17NO4, MW 263.29) differ by exactly one ring atom: N at position 1 of the imidazolidinone versus O in the oxazolidinone . This substitution increases the hydrogen-bond donor count from 1 (oxazolidinone) to 2 (imidazolidinone, one NH + one COOH) and raises the topological polar surface area (TPSA) by approximately 3–5 Ų (estimated ~69.6 Ų for the imidazolidinone vs ~66 Ų for the oxazolidinone) [1]. In scaffold-hopping exercises within the 2-oxoimidazolidine-4-carboxylic acid class, ring heteroatom identity has been shown to modulate target binding: imidazolidinone-based ACE inhibitors achieve IC50 values in the low nanomolar range (Imidaprilat IC50 = 2.6 nM), while oxazolidinone analogs with otherwise identical substituents typically exhibit >10-fold weaker ACE inhibition [2].

Medicinal Chemistry Scaffold Hopping Hydrogen Bonding

Substitution-Driven Lipophilicity Shift Relative to the Unsubstituted Core Scaffold

Relative to the unsubstituted 2-oxoimidazolidine-4-carboxylic acid core (CAS 41371-53-3, MW 130.10, LogP −1.69, MP 184–186 °C), the target compound's 3-benzyl and 5-isopropyl appendages drive a substantial increase in lipophilicity and molecular weight . The addition of a benzyl group (calculated π contribution ≈ +1.7 LogP units) and an isopropyl group (π ≈ +1.3) shifts the estimated LogP into the +1.5 to +2.0 range, representing a ΔLogP of approximately +3.2 to +3.7 units [1]. This LogP shift moves the compound from a highly polar, predominantly aqueous-soluble regime into a moderately lipophilic space consistent with passive membrane permeability and oral bioavailability potential as defined by Lipinski's and Veber's rules [2]. The melting point is also expected to be significantly lower than the core (184–186 °C) due to reduced intermolecular hydrogen bonding, facilitating handling and formulation.

Physicochemical Profiling ADME Lead Optimization

Free Carboxylic Acid vs. Protected Derivatives: Reactivity and Synthetic Utility

The target compound bears a free carboxylic acid at position 4, distinguishing it from the widely used 3-benzyloxycarbonyl (Cbz) protected intermediate (CAS 59760-01-9, MW 264.24, MP 189 °C dec., LogP 1.07) [1]. The unprotected acid enables direct amide coupling, esterification, or salt formation without requiring hydrogenolysis or acidic deprotection steps, saving 1–2 synthetic transformations in a typical medicinal chemistry workflow [2]. In the 2-oxoimidazolidine-4-carboxylic acid series, the free acid form is the biologically active species for ACE inhibition; protected esters or Cbz derivatives are generally inactive prodrugs or intermediates [3]. The Cbz-protected analog's melting point (189 °C dec.) and the predicted lower melting point of the target free acid (<150 °C estimated) further differentiate their handling and storage requirements.

Synthetic Chemistry Intermediate Sourcing Conjugation Chemistry

Class-Level Target Engagement: ACE and HCV NS3 Protease Inhibitory Scaffold Potential

The 2-oxoimidazolidine-4-carboxylic acid scaffold has been validated as a P2/P2′ core in two distinct protease inhibitor programs. In the ACE inhibitor series, 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives achieve IC50 values of 1.1×10⁻⁸ to 1.5×10⁻⁹ M in vitro, with the clinical candidate Imidaprilat (bearing this scaffold) exhibiting an IC50 of 2.6 nM against swine renal ACE and 1.7 nM against human ACE [1]. In the HCV NS3-4A serine protease series, 2-oxoimidazolidine-4-carboxylic acid derivatives substituted at N3 with various P1′ groups show inhibitory activity in the low micromolar range, with X-ray crystallography confirming the scaffold's binding mode in the S2 pocket [2]. The target compound's specific substitution pattern—3-benzyl mimicking a P1 phenylalanine side chain and 5-isopropyl providing steric bulk analogous to a valine/leucine P2 residue—positions it as a potential P2 surrogate for either protease target [3].

ACE Inhibition HCV Protease Cardiovascular Research Antiviral

Recommended Application Scenarios for 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping: Imidazolidinone Replacement for Oxazolidinone Leads

In lead optimization programs where a 3-benzyl-5-isopropyl-2-oxo-1,3-oxazolidine scaffold has shown target binding but insufficient potency, this imidazolidinone analog can be directly substituted to test the effect of the additional ring NH hydrogen-bond donor on target affinity. As demonstrated in the ACE inhibitor series, the imidazolidinone core can improve potency by >10-fold relative to oxazolidinone counterparts through the formation of an extra hydrogen bond with the active-site zinc-coordinating water network [1]. The comparable molecular weight and overall topology ensure minimal perturbation of other binding interactions, isolating the heteroatom effect for SAR interpretation.

Protease Inhibitor P2 Core Synthesis: Direct Conjugation Without Deprotection

The free carboxylic acid functionality enables direct amide coupling to P1′ amine warheads or P3 capping groups without the hydrogenolysis or acidic deprotection steps required for Cbz-protected intermediates such as CAS 59760-01-9 [2]. This eliminates 1–2 synthetic steps and avoids palladium catalyst costs and heavy-metal contamination risks, making the compound an efficient entry point for parallel library synthesis targeting ACE, HCV NS3, or related aspartyl/serine protease families where 2-oxoimidazolidine-4-carboxylic acid has been validated as a P2 surrogate [3].

Physicochemical Property Optimization: LogP Modulation in ADME Profiling

With an estimated LogP in the +1.5 to +2.0 range—approximately 3.2–3.7 units higher than the unsubstituted core 2-oxoimidazolidine-4-carboxylic acid (LogP −1.69)—this compound occupies a lipophilicity window compatible with oral bioavailability and passive membrane permeability [4]. Researchers conducting ADME cassette profiling can use this compound as a moderate-logP reference point within the imidazolidinone series, comparing its permeability, solubility, and metabolic stability against more polar (unsubstituted core) and more lipophilic (di-substituted) analogs to define the optimal LogP range for their target product profile.

Cell-Based Functional Assays Requiring Free Acid Bioactive Species

In contrast to ester prodrugs or Cbz-protected intermediates that require metabolic or chemical activation, this free carboxylic acid is immediately available for enzyme inhibition in cell-free or cell-based assays. For ACE inhibition screening or HCV replicon assays, the compound can be directly dissolved in assay buffer (with appropriate co-solvent due to moderate lipophilicity) and tested without pre-incubation with esterases or chemical deprotection reagents, reducing assay variability and shortening turnaround time [5].

Quote Request

Request a Quote for 3-Benzyl-5-isopropyl-2-oxo-4-imidazolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.